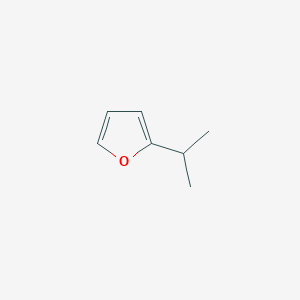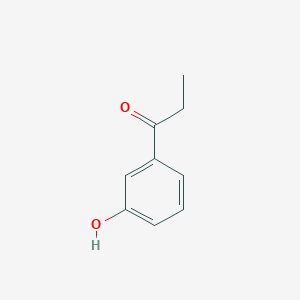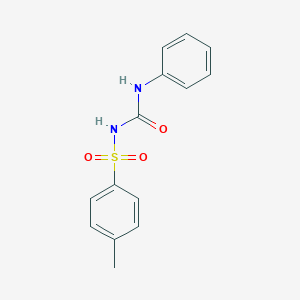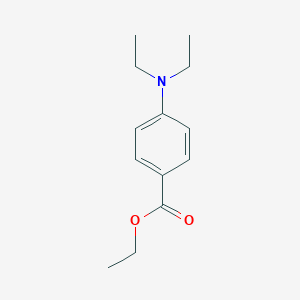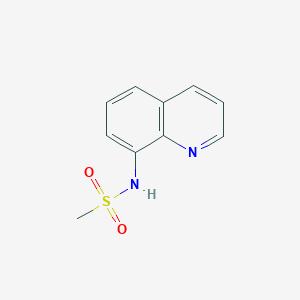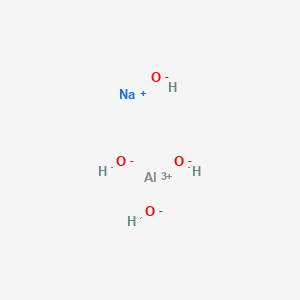
Aluminium sodium tetrahydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium sodium tetrahydroxide, also known as basic aluminum sodium carbonate, is a chemical compound with the molecular formula Na2Al2(OH)4CO3. It is a white powder that is commonly used in various industrial applications, such as the production of ceramics, glass, and paper. In recent years, there has been an increasing interest in the scientific community regarding the potential biomedical applications of this compound.
Mécanisme D'action
The mechanism of action of aluminium sodium tetrahydroxide is not fully understood. However, it is believed to exert its antimicrobial and anti-inflammatory effects by disrupting the cell membrane and inhibiting the production of pro-inflammatory cytokines. Its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells. Furthermore, aluminium sodium tetrahydroxide has been shown to enhance the activity of certain enzymes, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
Aluminium sodium tetrahydroxide has been shown to have low toxicity and is generally considered safe for use in biomedical applications. It has been found to be biocompatible with various cell types, including osteoblasts, fibroblasts, and macrophages. It has also been shown to promote cell proliferation and differentiation. However, further studies are needed to fully understand the biochemical and physiological effects of aluminium sodium tetrahydroxide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of aluminium sodium tetrahydroxide is its low toxicity and biocompatibility, which makes it suitable for use in biomedical applications. It is also relatively easy to synthesize and can be produced in large quantities. However, its solubility in water is limited, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may hinder the development of new applications.
Orientations Futures
There are several future directions for the research on aluminium sodium tetrahydroxide. One area of interest is the development of new drug delivery systems using aluminium sodium tetrahydroxide as a carrier. Another area of research is the use of aluminium sodium tetrahydroxide as a bone substitute material, which may have potential applications in the field of orthopedics. Furthermore, the development of new biosensors and immunoassays using aluminium sodium tetrahydroxide is an area of active research. Finally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of aluminium sodium tetrahydroxide.
Méthodes De Synthèse
The synthesis of aluminium sodium tetrahydroxide involves the reaction between aluminum sulfate, sodium carbonate, and water. The reaction is exothermic and results in the formation of a white precipitate. The precipitate is then washed, dried, and milled to obtain the final product. The purity and particle size of the product can be controlled by adjusting the reaction conditions, such as the reaction temperature, time, and pH.
Applications De Recherche Scientifique
Aluminium sodium tetrahydroxide has been extensively studied for its potential biomedical applications. It has been shown to have antimicrobial, anti-inflammatory, and antitumor properties. It has also been investigated for its potential as a drug delivery system and as a bone substitute material. In addition, aluminium sodium tetrahydroxide has been used in the development of biosensors and immunoassays.
Propriétés
Numéro CAS |
12251-53-5 |
|---|---|
Nom du produit |
Aluminium sodium tetrahydroxide |
Formule moléculaire |
AlH4NaO4 |
Poids moléculaire |
118.001 g/mol |
Nom IUPAC |
aluminum;sodium;tetrahydroxide |
InChI |
InChI=1S/Al.Na.4H2O/h;;4*1H2/q+3;+1;;;;/p-4 |
Clé InChI |
SVEIXENKLWYGIZ-UHFFFAOYSA-J |
SMILES |
[OH-].[OH-].[OH-].[OH-].[Na+].[Al+3] |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[Na+].[Al+3] |
Autres numéros CAS |
12251-53-5 |
Pictogrammes |
Corrosive |
Synonymes |
aluminium sodium tetrahydroxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
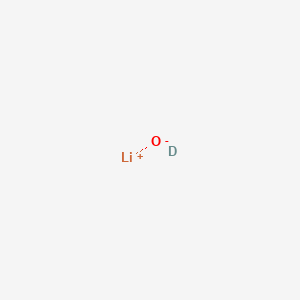
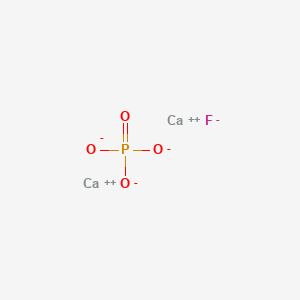
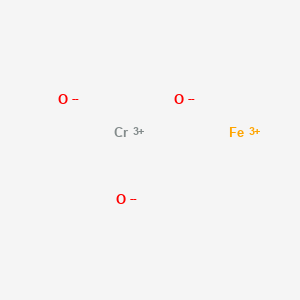
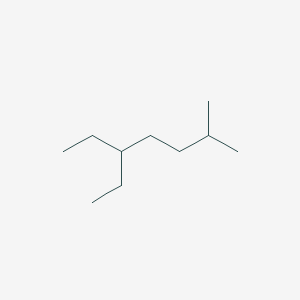
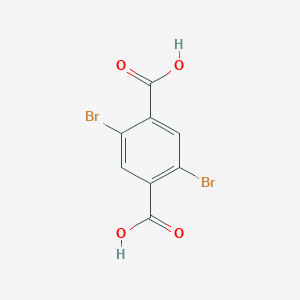
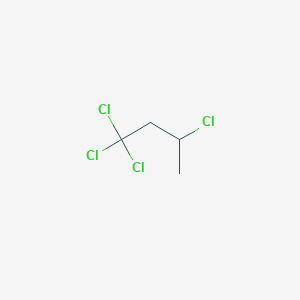
![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)
